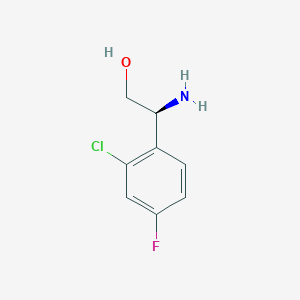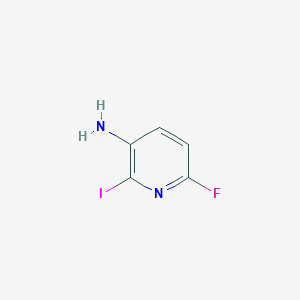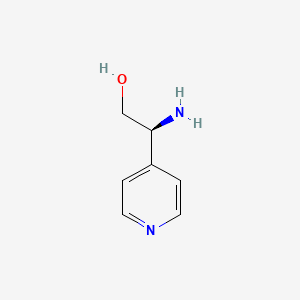![molecular formula C14H21NOSi B6329603 2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile CAS No. 2338684-84-5](/img/structure/B6329603.png)
2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile
Descripción general
Descripción
2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile is an organic compound that features a phenyl ring substituted with a tert-butyldimethylsilyl (TBDMS) group and an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile typically involves the protection of a phenolic hydroxyl group with a tert-butyldimethylsilyl group, followed by the introduction of an acetonitrile group. One common method involves the reaction of 2-hydroxyphenylacetonitrile with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under specific conditions to introduce additional functional groups.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS group can be selectively removed under acidic or basic conditions to yield the free phenol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) for deprotection of the TBDMS group.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups on the phenyl ring.
Reduction: Formation of 2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]ethylamine.
Substitution: Formation of 2-hydroxyphenylacetonitrile upon removal of the TBDMS group.
Aplicaciones Científicas De Investigación
2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: Employed in the synthesis of bioactive compounds and as a protecting group for phenols in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile is primarily related to its ability to act as a protecting group for phenolic hydroxyl groups. The TBDMS group provides steric hindrance and stability, preventing unwanted reactions at the phenol site. This allows for selective reactions at other functional groups in the molecule. The compound can be deprotected under mild conditions, revealing the free phenol for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]ethanamine: Similar in structure but with an ethoxyethanol group instead of a phenyl ring.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains a TBDMS-protected hydroxyl group and an aldehyde functional group.
Uniqueness
2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile is unique due to its combination of a phenyl ring and a nitrile group, which provides distinct reactivity and potential for diverse applications. The presence of the TBDMS group offers protection and stability, making it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
2-[2-[tert-butyl(dimethyl)silyl]oxyphenyl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)16-13-9-7-6-8-12(13)10-11-15/h6-9H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSMFHRISYNPDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC=C1CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-tert-butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate](/img/structure/B6329628.png)
